5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Overview
Description
5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, or FIPPC, is an organosilicon compound that has been studied for its potential to be used as a synthetic intermediate in a variety of applications. FIPPC has been found to have a variety of unique properties, such as an ability to act as a catalyst for certain reactions and to serve as a precursor for the synthesis of other compounds. FIPPC is a versatile compound that can be used in a variety of ways, and its potential applications have been explored in a number of scientific studies.
Scientific Research Applications
Organic Synthesis and Fluorination Techniques
The anodic fluorination of pyrrole derivatives has been shown to provide fluorinated pyrrole compounds, a method that could potentially be applied to the synthesis or functionalization of compounds similar to 5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (Tajima et al., 2001). Microwave-assisted fluorination of 2-acylpyrroles, leading to fluorinated compounds, suggests an approach for modifying or synthesizing fluorine-containing pyrrole derivatives (Troegel & Lindel, 2012).
Chemosensors and Fluoroionophores
The synthesis of pyrrolidine constrained bipyridyl-dansyl conjugates for Al(3+) detection demonstrates the potential of pyrrole derivatives in creating selective sensors for metal ions, a field that could be explored with this compound to develop new chemosensors (Maity & Govindaraju, 2010).
Crystal Structure and Molecular Docking Studies
Crystal structure analysis and molecular docking studies of pyridine derivatives have provided insights into their potential as inhibitors for specific enzymes, demonstrating the importance of structural elucidation in understanding the biological activity of compounds like this compound (Venkateshan et al., 2019).
properties
IUPAC Name |
5-fluoro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3Si/c1-11(2)22(12(3)4,13(5)6)21-8-7-14-15(9-19)16(18)10-20-17(14)21/h7-8,10-13H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBSNCOQUZARMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678425 | |
Record name | 5-Fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1228666-58-7 | |
Record name | 5-Fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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